

Commercial Availability and Research Applications of Rafoxanide-13C6: A Technical Guide

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Compound of Interest

Compound Name: Rafoxanide-13C6

Cat. No.: B11931780

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Rafoxanide-13C6**, a stable isotope-labeled internal standard crucial for accurate quantification in research and analytical studies. The guide also details its application in experimental protocols and explores the known signaling pathways of its unlabeled counterpart, Rafoxanide, offering a valuable resource for researchers in pharmacology, toxicology, and cancer biology.

Commercial Availability and Product Specifications

Rafoxanide-13C6 is available from several commercial suppliers as a research-grade chemical. It is primarily used as an internal standard in mass spectrometry-based analytical methods to ensure the accuracy and precision of Rafoxanide quantification in complex biological matrices. Below is a summary of the product specifications from various suppliers.

Supplier	Catalog Number	Purity	Format	Available Quantities	CAS Number	Molecular Weight (g/mol)
DC Chemicals	DC41101	>98%	Neat Solid	Not specified	1353867-98-7	631.97
Sigma-Aldrich (VETRANA L®)	35381	Analytical Standard	Neat Solid	10 mg	1353867-98-7	631.97
Mithridion	Not specified	Not specified	Not specified	1 mg	1353867-98-7	Not specified
HPC Standards	679412	High-purity	Neat Solid	10 mg	1353867-98-7	Not specified
HPC Standards	690836	High-purity	100 µg/ml in Acetonitrile	1 ml	1353867-98-7	Not specified
Immunomart	HY-17598S	Not specified	Neat Solid	1 mg, 5 mg, 10 mg	1353867-98-7	631.97
BOC Sciences	Not specified	Not specified	Neat Solid	Not specified	1353867-98-7	631.97
LGC Standards	DRE-A1680520 1AL-100	Not specified	100 µg/mL in Acetonitrile	1 ml	1353867-98-7	631.97

Experimental Protocol: Quantification of Rafoxanide in Animal Tissues using Rafoxanide-13C6

The following protocol is based on the methodology described by Lai et al. (2011) for the determination of Rafoxanide in animal tissues using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), where **Rafoxanide-13C6** serves as the internal standard.[\[1\]](#)

Materials and Reagents

- Rafoxanide analytical standard
- **Rafoxanide-13C6** internal standard
- Acetonitrile (ACN), HPLC grade
- Acetone, HPLC grade
- Water, deionized
- Oasis MAX solid-phase extraction (SPE) cartridges
- Tissue homogenizer
- Centrifuge
- LC-MS/MS system

Sample Preparation

- Tissue Extraction:
 - Weigh 1.0 g of homogenized animal tissue (e.g., muscle, liver, kidney) into a centrifuge tube.
 - Add a known amount of **Rafoxanide-13C6** internal standard solution.
 - Add 10 mL of an acetonitrile and acetone mixture (60:40, v/v).
 - Homogenize the sample for 1 minute.
 - Centrifuge the sample at 4000 rpm for 10 minutes.
 - Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:

- Condition an Oasis MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
- Load the supernatant from the tissue extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of 5% ammonium hydroxide in water.
- Wash the cartridge with 5 mL of methanol.
- Elute the analytes with 5 mL of 2% formic acid in acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Rafoxanide and **Rafoxanide-13C6**.
 - Rafoxanide: m/z 624.8 \rightarrow m/z 284.9
 - **Rafoxanide-13C6**: m/z 630.8 \rightarrow m/z 290.9 (Note: These transitions are illustrative and should be optimized for the specific instrument).

Quantification

- Construct a calibration curve by plotting the ratio of the peak area of Rafoxanide to the peak area of **Rafoxanide-13C6** against the concentration of the Rafoxanide standards.
- Determine the concentration of Rafoxanide in the tissue samples by interpolating their peak area ratios from the calibration curve.

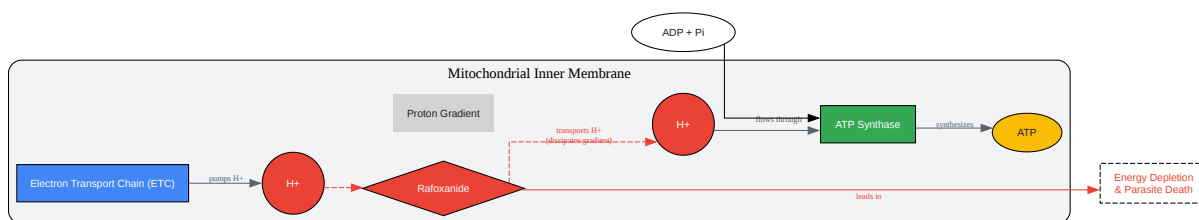
The use of **Rafoxanide-13C6** as an internal standard corrects for variations in sample preparation and matrix effects, leading to highly accurate and reliable quantification.[1]

Signaling Pathways of Rafoxanide

While **Rafoxanide-13C6** is primarily used for analytical purposes, understanding the biological mechanisms of the parent compound, Rafoxanide, is crucial for interpreting research findings. Rafoxanide is known to have two primary mechanisms of action: uncoupling of oxidative phosphorylation and inhibition of the BRAF V600E signaling pathway.

Uncoupling of Oxidative Phosphorylation

As an anthelmintic agent, Rafoxanide's primary mechanism of action is the disruption of energy metabolism in parasites by uncoupling oxidative phosphorylation.[2][3] This process occurs in the mitochondria.



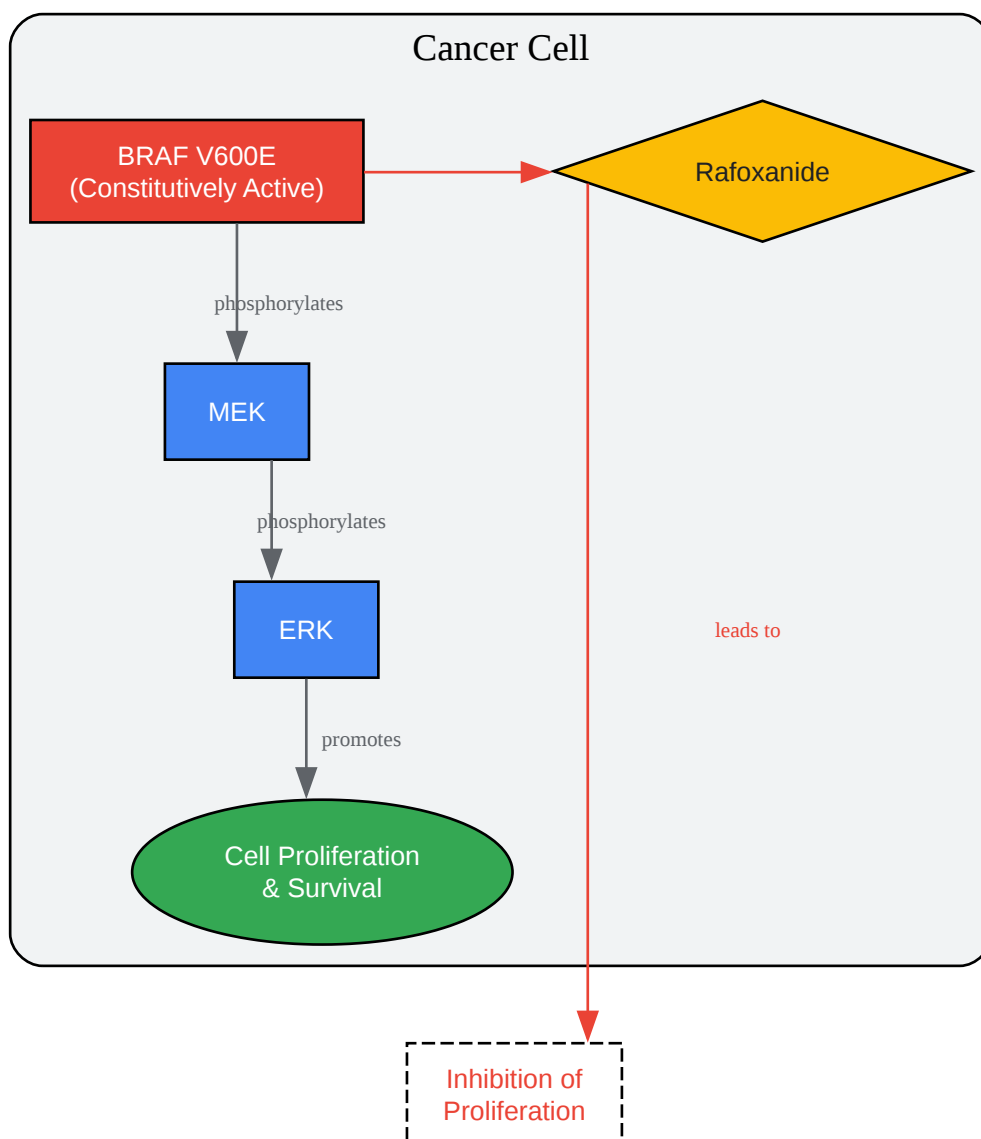
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Caption: Rafoxanide acts as a protonophore, disrupting the mitochondrial proton gradient.

Rafoxanide carries protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a depletion of cellular energy, ultimately causing paralysis and death of the parasite.[4][5]

Inhibition of BRAF V600E Signaling Pathway

Recent research has identified Rafoxanide as a potential anti-cancer agent, specifically as an inhibitor of the BRAF V600E mutant protein, which is prevalent in various cancers, including melanoma.[2] The BRAF V600E mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.



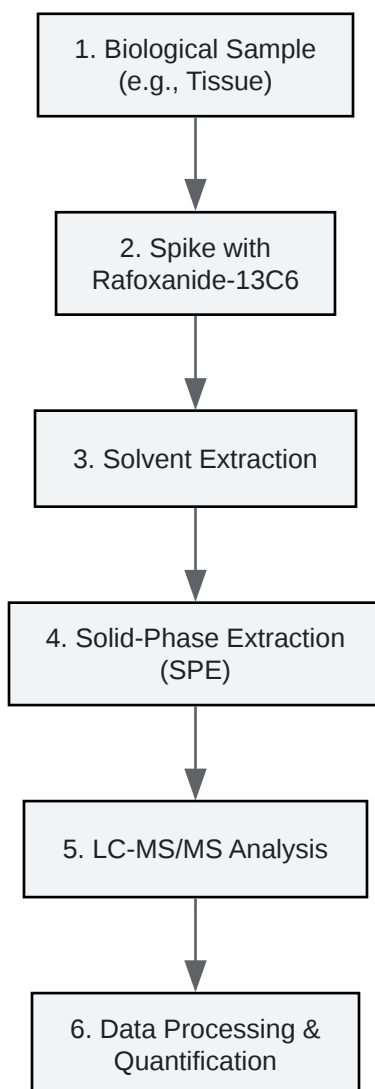
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Caption: Rafoxanide inhibits the constitutively active BRAF V600E protein in cancer cells.

By inhibiting the BRAF V600E mutant, Rafoxanide can block the downstream signaling cascade, leading to a reduction in cancer cell proliferation and survival. This has opened up new avenues for its potential use in oncology research.[6][7]

Experimental Workflow: From Sample to Data

The following diagram illustrates a typical experimental workflow for the quantification of Rafoxanide in biological samples using **Rafoxanide-13C6**.



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Caption: A typical workflow for Rafoxanide quantification using an internal standard.

This comprehensive guide provides researchers with the necessary information to source **Rafoxanide-13C6**, implement robust analytical methods, and understand the biological context of Rafoxanide's activity. The use of a stable isotope-labeled internal standard like **Rafoxanide-13C6** is indispensable for generating high-quality, reproducible data in preclinical and clinical research.

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